molecular formula C15H16F3NO2 B2432991 (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2097910-18-2

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No. B2432991
M. Wt: 299.293
InChI Key: TXPCPGVJSGFLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone” is a chemical compound. It is a solid substance . The CAS Number for a similar compound, 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride, is 1263132-31-5 .


Molecular Structure Analysis

The InChI code for a similar compound, 1,1-difluoro-6-azaspiro[2.5]octane, is 1S/C7H11F2N.ClH/c8-7(9)5-6(7)1-3-10-4-2-6;/h10H,1-5H2;1H . This provides a representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Fluorination of Ketones

The use of specific reagents like Accufluor NFTh in methanol solvent has enabled direct regiospecific fluorofunctionalization of the u-carbonyl position in ketones, transforming various derivatives to the corresponding α-fluoro derivatives in high yield. This process is significant in the synthesis of fluorinated compounds, including derivatives similar to the chemical (Stavber, Jereb, & Zupan, 2002).

Synthesis and Biological Evaluation

Synthesizing derivatives of compounds with similar structures has been explored for potential antimicrobial activity. The synthesis involves a combination of specific reagents and catalysts, producing compounds evaluated for antimicrobial properties using methods like the cup plate method (Chaudhari, 2012).

Role of Reagents in Hydroxy Substituted Organic Molecules

Research on the reactivity of N–F class fluorinating reagents with hydroxy-substituted organic molecules has been conducted. These studies have implications for understanding the reagent structure's role in transformations and the synthesis of fluorinated organic compounds (Zupan, Iskra, & Stavber, 1995).

Metabolism of Strained Rings

Investigations into the metabolism of compounds with strained rings, such as AZD1979, which is structurally related to the compound , have revealed insights into glutathione-related metabolites formation. These findings contribute to understanding the biochemical pathways involved in the metabolism of such compounds (Li et al., 2019).

Nucleofuge in Azabicycloalkane Beta-halocarbamic Acid Esters

Studies have explored the role of Selectfluor as a nucleofuge in the hydrolysis of beta-anti-halides, particularly in N-alkoxycarbonyl derivatives of azabicycles. This research is crucial for understanding the chemical behavior of such compounds under different conditions (Krow et al., 2008).

properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO2/c1-21-12-3-2-10(8-11(12)16)13(20)19-6-4-14(5-7-19)9-15(14,17)18/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPCPGVJSGFLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CC3(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoro-6-(3-fluoro-4-methoxybenzoyl)-6-azaspiro[2.5]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.